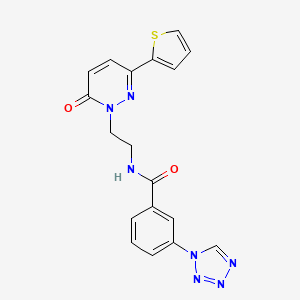

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a structurally complex molecule featuring a pyridazinone core substituted with a thiophene ring, a benzamide moiety modified with a tetrazole group, and an ethyl linker. The thiophene moiety contributes aromaticity and lipophilicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2S/c26-17-7-6-15(16-5-2-10-28-16)21-24(17)9-8-19-18(27)13-3-1-4-14(11-13)25-12-20-22-23-25/h1-7,10-12H,8-9H2,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPXCOMKKIIAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural elements:

- Pyridazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.

- Thiophene Moiety : A five-membered ring containing sulfur, known for its electron-rich properties, enhancing biological interactions.

- Tetrazole Group : A five-membered ring containing four nitrogen atoms, often associated with bioactivity.

The molecular formula is with a molecular weight of approximately 447.5 g/mol .

Biological Activities

Research indicates that compounds with similar structural features exhibit a variety of biological activities:

1. Antimicrobial Activity

Compounds with pyridazine and thiophene moieties have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

2. Anti-inflammatory Effects

The tetrazole group is often linked to anti-inflammatory properties. Studies have indicated that related compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. For example, COX-II inhibitors derived from similar scaffolds exhibited IC50 values ranging from 0.52 to 22.25 μM, indicating potent anti-inflammatory activity .

3. Anticancer Potential

The unique combination of the thiophene ring and the pyridazine core contributes to anticancer activities. Research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby blocking active sites on target enzymes.

- Receptor Modulation : It could interact with specific receptors involved in inflammatory and cancer pathways, modulating their activity and downstream effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural motifs can be compared to analogs in two categories: (1) benzamide derivatives and (2) thiophene-containing molecules . Below, we analyze key similarities and differences, supported by data from published studies.

Comparison with Benzamide Derivatives

Example Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Features: Shares a benzamide core linked via an ethyl group. Substituents: 3,4-Dimethoxyphenyl (Rip-B) vs. 3-(tetrazol-1-yl)benzamide and pyridazinone-thiophene (target compound).

- Physicochemical Properties :

Comparison with Thiophene-Containing Compounds

Example Compound : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

- Structural Features: Both compounds include a thiophen-2-yl group, which enhances π-π stacking and hydrophobic interactions.

- Pharmacokinetic Implications: Thiophene moieties in compounds are associated with increased lipophilicity (logP ~3–4), suggesting similar trends for the target compound. Pyridazinone’s hydrogen-bonding capacity may improve target selectivity compared to amine/ether-linked thiophenes in .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Pyridazinone-benzamide | Tetrazole, thiophene, ethyl linker | 433.5 | High polarity, acidic tetrazole |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide | Methoxy groups, ethyl linker | 285.3 | Moderate solubility, crystalline |

| (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... | Tetrahydronaphthalene | Thiophene, amine, ether | ~450 (estimated) | Lipophilic, CNS activity potential |

Research Findings and Implications

- Tetrazole vs. Methoxy/Carboxylic Acid : The tetrazole group in the target compound likely improves metabolic stability compared to Rip-B’s methoxy groups or traditional carboxylic acid bioisosteres .

- Thiophene’s Role : Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic enzyme pockets, as seen in compounds targeting CNS receptors .

- Pyridazinone vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.